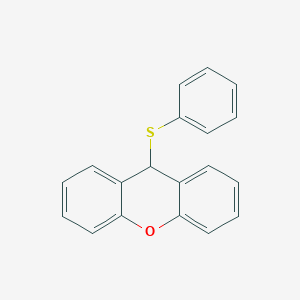

9H-Xanthene, 9-(phenylthio)-

Description

Contextualization within Xanthene Chemistry

The foundation of 9H-Xanthene, 9-(phenylthio)- is the 9H-xanthene scaffold, a tricyclic ether with the chemical formula C₁₃H₁₀O. rsc.orgnist.gov This core structure is a common motif in a wide array of synthetic and naturally occurring compounds. researchgate.net The chemistry of xanthenes is rich and varied, largely due to the reactivity of the methylene (B1212753) bridge at the 9-position. This position is readily functionalized, allowing for the introduction of diverse substituents that can significantly modulate the molecule's electronic, photophysical, and biological properties. researchgate.net

The introduction of a phenylthio group (-SPh) at this pivotal 9-position is a key feature of the title compound. In organic chemistry, the phenylthio group is known to participate in a range of chemical transformations and can influence the stereochemistry of reactions. Its presence on the xanthene backbone is anticipated to impart unique reactivity and properties. While the synthesis of various 9-substituted xanthene derivatives is well-documented, including those with aryl groups, the specific exploration of 9-thio-substituted xanthenes is a more specialized area of investigation. researchgate.netrsc.org The synthesis of the closely related thioxanthenes, where the oxygen atom in the xanthene ring is replaced by a sulfur atom, often involves precursors like 2-(arylthio)benzaldehydes, highlighting the role of the arylthio moiety in the formation of such heterocyclic systems. researchgate.net A plausible synthetic route to 9H-Xanthene, 9-(phenylthio)- could involve the reaction of xanthydrol (9-hydroxy-9H-xanthene) with thiophenol.

Research Significance and Potential Academic Contributions

The academic interest in 9H-Xanthene, 9-(phenylthio)- stems from the potential synergistic effects of its constituent parts. Xanthene derivatives are known for their applications as dyes, fluorescent probes, and in medicinal chemistry, exhibiting a range of biological activities. nih.govnih.gov The incorporation of a sulfur-containing substituent like the phenylthio group could further enhance or modify these properties.

The research significance of this compound can be outlined in several key areas:

Synthetic Intermediate: The phenylthio group can act as a leaving group or be subjected to oxidation to the corresponding sulfoxide (B87167) or sulfone, providing a handle for further molecular elaboration. This makes 9H-Xanthene, 9-(phenylthio)- a potentially valuable intermediate for the synthesis of more complex xanthene-based molecules.

Medicinal Chemistry: Sulfur-containing heterocycles are a cornerstone of many pharmaceuticals. The presence of the phenylthio group might confer specific biological activities, such as anticancer or antimicrobial properties, warranting investigation into its potential as a pharmacophore. nih.gov

Materials Science: Xanthene derivatives are utilized in the development of fluorescent materials and sensors. rsc.org The phenylthio group, with its potential to influence the electronic properties and engage in specific interactions, could lead to the development of novel sensors or organic electronic materials.

Detailed research findings on the specific properties and applications of 9H-Xanthene, 9-(phenylthio)- are still emerging. However, based on the established principles of xanthene chemistry and the known reactivity of the phenylthio group, it represents a promising frontier for chemical exploration.

Compound Data

Below are tables detailing the properties of the parent compound, 9H-Xanthene, and a related derivative.

Table 1: Properties of 9H-Xanthene

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀O | nist.gov |

| Molar Mass | 182.22 g/mol | nih.gov |

| Appearance | Yellow solid | rsc.org |

| Melting Point | 101-102 °C | rsc.org |

| Boiling Point | 310-312 °C | rsc.org |

| CAS Number | 92-83-1 | nist.govnist.gov |

Table 2: Properties of 9-Phenylxanthen-9-ol

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₄O₂ | chemicalbook.com |

| InChIKey | CVZUPKFPOSRRSK-UHFFFAOYSA-N | chemicalbook.com |

| CAS Number | 596-38-3 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35595-00-7 |

|---|---|

Molecular Formula |

C19H14OS |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

9-phenylsulfanyl-9H-xanthene |

InChI |

InChI=1S/C19H14OS/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19H |

InChI Key |

FXPCOKDMVKVJNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)SC2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 9h Xanthene, 9 Phenylthio

Mechanistic Investigations of 9-Phenylthio-Substituted Xanthenes

While direct and exhaustive mechanistic studies on 9H-Xanthene, 9-(phenylthio)- are not extensively documented in the literature, its reactivity can be inferred from the well-established chemistry of related xanthene and thioether compounds. The primary modes of activation are expected to involve the generation of radical species through various pathways.

Radical Activation Modes

Direct Hydrogen Atom Transfer (HAT) represents a fundamental pathway for the generation of a radical from 9H-Xanthene, 9-(phenylthio)-. In this process, a radical species abstracts the hydrogen atom from the C9 position in a single, concerted step, forming a new bond and leaving behind a 9-phenylthio-9-xanthenyl radical. The feasibility of this pathway is largely governed by the bond dissociation energy (BDE) of the C9-H bond. For the parent 9H-xanthene, the C9-H BDE is known to be relatively low, making it an excellent hydrogen donor. researchgate.net The presence of the electron-withdrawing phenylthio group may slightly influence this BDE.

The general equation for this process is: X• + 9H-Xanthene, 9-(phenylthio)- → X-H + 9-(phenylthio)-9-xanthenyl•

The rate of this HAT process is dependent on the nature of the abstracting radical (X•). Electrophilic radicals are known to react more readily with the electron-rich C-H bonds adjacent to heteroatoms. scripps.edu

An alternative to direct HAT is a stepwise mechanism involving Single Electron Transfer (SET) followed by proton transfer. In this scenario, an oxidant abstracts an electron from the 9H-Xanthene, 9-(phenylthio)- molecule, which is likely to occur at the electron-rich sulfur atom of the phenylthio group, to form a radical cation. Subsequent deprotonation at the C9 position by a suitable base would then yield the same 9-phenylthio-9-xanthenyl radical.

The general steps for this mechanism are:

Single Electron Transfer (SET): Oxidant + 9H-Xanthene, 9-(phenylthio)- → [Oxidant]•- + [9H-Xanthene, 9-(phenylthio)-]•+

Proton Transfer (PT): [9H-Xanthene, 9-(phenylthio)-]•+ + Base → 9-(phenylthio)-9-xanthenyl• + [Base-H]+

The viability of this pathway is dependent on the redox potential of 9H-Xanthene, 9-(phenylthio)- and the strength of the oxidant employed. The sulfur atom in aryl thioethers is known to be susceptible to one-electron oxidation. princeton.edu

To experimentally verify the formation of the 9-(phenylthio)-9-xanthenyl radical, radical trapping experiments can be employed. These experiments introduce a "trap" molecule that reacts rapidly and irreversibly with the transient radical intermediate to form a stable, characterizable product. Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or nitrones. whiterose.ac.ukresearchgate.netresearchgate.net

For instance, if TEMPO is used as a radical trap in a reaction involving 9H-Xanthene, 9-(phenylthio)-, the detection of the corresponding adduct would provide strong evidence for the existence of the 9-(phenylthio)-9-xanthenyl radical.

Hypothetical Radical Trapping Adduct:

| Radical Intermediate | Radical Trap | Trapped Product |

| 9-(phenylthio)-9-xanthenyl• | TEMPO | 1-((9-(phenylthio)-9H-xanthen-9-yl)oxy)-2,2,6,6-tetramethylpiperidine |

Thermodynamic Analysis of Reaction Intermediates

Representative Bond Dissociation Energies (BDEs) of Related Compounds:

| Compound | Bond | BDE (kcal/mol) |

| Toluene (B28343) | C6H5CH2-H | ~89 |

| Diphenylmethane | (C6H5)2CH-H | ~84 |

| 9H-Xanthene | C9-H | ~74-81 researchgate.net |

| Thiophenol | C6H5S-H | ~82 |

This table presents approximate BDE values to illustrate the relative weakness of the C9-H bond in the xanthene core.

The relatively low BDE of the C9-H bond in xanthene highlights its susceptibility to homolytic cleavage via HAT. The introduction of the phenylthio group at the C9 position is expected to have a minor, likely stabilizing, effect on the resulting radical through delocalization, but the C9-H bond remains the most probable site for radical abstraction.

Representative Redox Potentials of Related Compounds:

| Compound | Process | Potential (V vs. SCE) |

| Thioanisole | Oxidation | ~1.3 |

| Diphenyl sulfide | Oxidation | ~1.4 |

This table provides illustrative redox potentials for simple aryl thioethers to indicate the general range for single electron transfer.

The oxidation potentials of aryl thioethers suggest that moderately strong oxidants can initiate a SET process from the sulfur atom in 9H-Xanthene, 9-(phenylthio)-.

Role of Transition Metal Catalysts in Reaction Mechanisms

Transition metal catalysts can play a significant role in the transformation of 9H-Xanthene, 9-(phenylthio)- by facilitating both HAT and SET pathways, as well as enabling novel reaction modes. While specific catalytic systems for this exact molecule are not well-documented, the reactivity of thioethers in the presence of transition metals is an active area of research.

Metals such as copper, palladium, and iron are known to catalyze reactions involving thioethers. rsc.org For instance, a transition metal catalyst could interact with the sulfur atom of the phenylthio group, activating the molecule towards further reaction.

A plausible, though hypothetical, catalytic cycle could involve the following steps:

Coordination: The sulfur atom of 9H-Xanthene, 9-(phenylthio)- coordinates to the metal center.

Oxidative Addition/SET: The metal catalyst facilitates the cleavage of the C9-H bond, either through oxidative addition or by promoting a single electron transfer event.

Intermediate Formation: A metal-bound intermediate is formed.

Reductive Elimination/Further Reaction: The intermediate undergoes reductive elimination to yield a functionalized product, regenerating the catalyst.

The specific outcome of such a catalytic reaction would depend on the nature of the metal, the ligands, and the other reactants present in the system. For example, cross-coupling reactions could be envisaged where a new substituent is introduced at the C9 position.

Stereochemical Aspects of 9-Substituted Xanthene Reactions

The stereochemistry of reactions involving 9-substituted xanthenes is a critical aspect that influences the three-dimensional arrangement of atoms in the resulting molecules. The introduction of a substituent at the C9 position of the xanthene ring often creates a chiral center, leading to the possibility of stereoisomers. The control of this stereochemistry is a significant focus in synthetic organic chemistry, particularly in the preparation of biologically active compounds and functional materials.

The spatial arrangement of substituents on the xanthene core can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the use of chiral auxiliaries or catalysts. These factors can dictate the diastereoselectivity or enantioselectivity of a reaction, leading to the preferential formation of one stereoisomer over others.

One area where the stereochemistry of 9-substituted xanthenes is of particular interest is in the development of molecules with specific biological activities. For instance, the precise spatial orientation of functional groups can be crucial for effective interaction with biological targets such as enzymes or receptors.

While direct and extensive studies on the stereochemical aspects of reactions for 9H-Xanthene, 9-(phenylthio)- are not widely available in the surveyed literature, the principles of stereoselective synthesis applied to other 9-substituted xanthenes can provide valuable insights. The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a common strategy. researchgate.netwikipedia.org These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other. researchgate.net After the desired stereocenter is established, the auxiliary can be removed.

Sulfur-based chiral auxiliaries, in particular, have demonstrated significant utility in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and the synthesis of natural products. scielo.org.mxresearchgate.net These auxiliaries, often derived from amino acids, can provide high levels of stereocontrol. scielo.org.mx For example, thiazolidinethiones and oxazolidinethiones have been effectively used as chiral auxiliaries in numerous synthetic applications. scielo.org.mx

The conformational preferences of the xanthene ring system also play a role in determining the stereochemical outcome of reactions. The boat-like conformation of the central pyran ring in the xanthene scaffold can influence the approach of reagents, leading to facial selectivity. Studies on 4,5-disubstituted-9,9-dimethylxanthene-based amino acids have shown that these molecules can adopt specific conformations, which in turn affects their interactions and properties. acs.org

In the absence of specific data for 9H-Xanthene, 9-(phenylthio)-, general principles of stereoselective synthesis for related compounds are presented in the following table. This data illustrates the types of stereocontrol that can be achieved in reactions involving substituted heterocyclic systems.

| Reaction Type | Substrate/Reagent | Chiral Influence | Observed Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Oxazolidinone Enolate | Oxazolidinone Chiral Auxiliary | High Diastereoselectivity (d.r. > 95:5) | researchgate.net |

| Asymmetric Aldol Reaction | Chiral Oxazolidinone Enolate | Oxazolidinone Chiral Auxiliary | High Diastereoselectivity (d.r. > 98:2) | researchgate.net |

| Asymmetric Diels-Alder | Chiral Acrylate | Camphorsultam Chiral Auxiliary | High Diastereoselectivity (d.r. > 95:5) | wikipedia.org |

| Asymmetric Michael Addition | N-Crotonyl-1,3-oxazolidin-2-ones | Sulfur-based Chiral Auxiliaries | Good to Excellent Diastereoselectivity | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 9h Xanthene, 9 Phenylthio Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of xanthene derivatives in solution. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of individual atoms, while advanced two-dimensional (2D) techniques are employed for definitive assignment and to probe through-bond and through-space correlations. umn.edu

The ¹H NMR spectrum of a 9-substituted xanthene analog provides key structural information. The protons on the fused benzene (B151609) rings of the xanthene core typically appear as a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The single proton at the C9 position is a characteristic singlet, with its chemical shift being highly dependent on the nature of the substituent. For 9H-Xanthene, 9-(phenylthio)-, this proton's signal would be anticipated in a specific region influenced by the electronic effects of the sulfur atom and the phenyl group. The protons of the phenylthio substituent would also produce signals in the aromatic region.

The ¹³C NMR spectrum complements the ¹H data. researchgate.net The carbon atoms of the xanthene backbone give rise to a set of signals in the aromatic region (~115-155 ppm), with the oxygen-bearing carbons (C4a, C5a) resonating at the lower field end of this range. The C9 carbon is particularly diagnostic, appearing as a distinct peak whose chemical shift is sensitive to the C9 substituent. The carbons of the phenylthio group would add to the complexity of the aromatic region. The interpretation of these 1D spectra is often the first step in a full structural characterization. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 9-Substituted Xanthene Analogs

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Xanthene Aromatic (H1-H4, H5-H8) | 7.0 - 8.0 (m) | 115 - 135 |

| Xanthene Bridgehead (C4a, C5a) | - | 150 - 155 |

| C9-H | 5.0 - 6.0 (s) | - |

| C9 | - | 35 - 80 |

| Substituent Phenyl (ortho, meta, para) | 7.2 - 7.6 (m) | 125 - 140 |

| Note: Data are generalized from various xanthene analogs. goums.ac.irresearchgate.net The exact chemical shifts for 9H-Xanthene, 9-(phenylthio)- would require experimental determination. |

For complex analogs or to provide unequivocal proof of structure, advanced 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. science.gov For a 9-(phenylthio)-xanthene analog, COSY spectra would clearly map the connectivity between adjacent protons within the xanthene's aromatic rings and within the phenyl ring of the substituent, aiding in their unambiguous assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). science.gov It is a powerful tool for assigning carbon resonances by linking them to their known proton assignments. For instance, the C9 carbon signal can be definitively identified by its correlation to the C9-H proton signal.

DOSY (Diffusion-Ordered Spectroscopy): While less common for routine characterization, DOSY can be used to separate the NMR signals of different species in a mixture based on their diffusion rates. This can be useful for confirming the purity of a sample or studying intermolecular interactions.

The three-dimensional structure and dynamics of molecules in solution can be investigated using through-space NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For 9-substituted xanthenes, NOESY is instrumental in determining the preferred conformation and the orientation of the substituent relative to the xanthene ring. For example, NOE correlations between the C9 proton and specific aromatic protons on the xanthene backbone can reveal steric relationships and help define the molecule's average conformation in solution.

EXSY (Exchange Spectroscopy): This technique is used to study chemical exchange processes, such as conformational changes or rotational dynamics that occur on the NMR timescale. If the phenylthio group at C9 were undergoing restricted rotation, EXSY could potentially be used to measure the rate of this dynamic process.

X-ray Crystallography for Solid-State Structural Confirmation

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction gives an exact picture of the molecular structure in the solid state. nih.gov This technique is considered the gold standard for determining molecular geometry, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. researchgate.net

Analysis of a suitable single crystal of a 9H-Xanthene, 9-(phenylthio)- analog would yield a wealth of structural data. The diffraction pattern is used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). The refinement of the crystal structure reveals the precise coordinates of every atom in the molecule.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Xanthene Analog

| Parameter | Example Value |

| Chemical Formula | C₂₃H₂₂O₃ |

| Formula Weight | 346.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 10.543(2) |

| β (°) | 108.12(3) |

| Volume (ų) | 1764.1(6) |

| Z (molecules/unit cell) | 4 |

| Note: Data are for a representative xanthene derivative, 9-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroxanthene. goums.ac.ir Specific data for 9H-Xanthene, 9-(phenylthio)- would require experimental analysis. |

X-ray structural analysis confirms that the tricyclic xanthene core is not planar. umn.edu The central pyran ring typically adopts a non-planar conformation to relieve ring strain. Studies on various xanthene analogs have shown that this ring often exists in a boat or a distorted half-chair conformation. goums.ac.ir The degree of puckering and the specific conformation are influenced by the nature and steric bulk of the substituent at the C9 position. The crystal structure provides precise dihedral angles, such as the angle between the two flanking benzo rings, which quantifies the folding of the xanthene system. This folding is a key structural feature that can influence the molecule's chemical and biological properties. acs.org

Electronic and Chiroptical Spectroscopy

The electronic and chiroptical properties of 9H-xanthene derivatives are of significant interest due to their applications in fluorescent probes, dyes, and chiroptical materials. The substitution at the 9-position of the xanthene core plays a crucial role in modulating these properties. While specific spectroscopic data for 9H-Xanthene, 9-(phenylthio)- is not extensively available in the public domain, the following sections discuss the expected characteristics based on studies of analogous compounds.

UV-Vis Absorption Spectroscopy

The electronic absorption spectra of 9H-xanthene and its derivatives are characterized by transitions within the aromatic system. The parent 9H-xanthene exhibits absorption bands in the ultraviolet region. The introduction of a substituent at the 9-position can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), depending on the electronic nature of the substituent.

For 9-substituted xanthenes, the absorption profiles are generally influenced by the degree of electronic communication between the substituent and the xanthene moiety. In the case of 9-alkyl-substituted xanthenones, the absorption properties are similar to those of fluorescein, indicating that an aryl group at the C-9 position is not a strict requirement for maintaining the characteristic spectral features of this class of dyes. rsc.org

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to interpret the electronic absorption spectra of related compounds like 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide, providing insights into the nature of the electronic transitions. researchgate.net Such theoretical approaches can also be applied to predict the UV-Vis spectra of 9H-Xanthene, 9-(phenylthio)- and its analogs, helping to elucidate the influence of the phenylthio group on the electronic structure.

The following table presents representative UV-Vis absorption data for some 9-substituted xanthene analogs.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| 9H-Xanthene | Not Specified | ~254, 292 | Not Specified | acs.org |

| 9-Alkyl xanthenones | Not Specified | Similar to fluorescein | Not Specified | rsc.org |

| Reduced xanthene dyes | Various | Solvent dependent | Not Specified | mdpi.com |

Fluorescence Spectroscopy

The fluorescence properties of xanthene derivatives are highly sensitive to their chemical structure, particularly the substituent at the 9-position, and the surrounding environment. These compounds are known for their strong fluorescence, making them valuable as fluorescent probes and labels.

Studies on 9-alkyl xanthenones have shown that these compounds retain fluorescent properties similar to fluorescein, with measurable fluorescence quantum yields and decay times. rsc.org The solvent can also play a significant role in the fluorescence behavior of 9-substituted xanthenes, with solvent polarity potentially leading to shifts in the emission wavelengths due to twisted intramolecular charge transfer (TICT) states. researchgate.net For some xanthene derivatives, dual emission from both protonated and deprotonated forms has been observed, a property that is useful for developing pH sensors. nih.gov

Below is a table with representative fluorescence data for some 9-substituted xanthene analogs.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 9-Alkyl xanthenones | Not Specified | Not Specified | Not Specified | Determined | rsc.org |

| Reduced xanthene fluorophores | 0.1 N NaOH | Not Specified | Not Specified | Significant | mdpi.com |

| Carboxy-SNAFL-1 | Not Specified | 488 or 514 | Separate for protonated and deprotonated forms | Not Specified | nih.gov |

Circular Dichroism (CD) and Fluorescence-Detected CD (FDCD)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. For chiral analogs of 9H-Xanthene, 9-(phenylthio)-, CD spectroscopy can provide information about their absolute configuration and conformational properties. The Cotton effects observed in the CD spectrum are directly related to the electronic transitions of the chromophore within the chiral environment.

Fluorescence-detected circular dichroism (FDCD) is a related technique that measures the differential emission of a fluorescent chiral sample upon excitation with left and right circularly polarized light. FDCD can offer enhanced sensitivity compared to conventional CD for fluorescent compounds. This technique would be particularly relevant for analyzing the chiroptical properties of fluorescent chiral analogs of 9H-Xanthene, 9-(phenylthio)-.

Vibrational Spectroscopy (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups and molecular structure of a compound. The IR spectrum of 9H-Xanthene, 9-(phenylthio)- would be expected to show characteristic absorption bands for the xanthene core and the phenylthio substituent.

The IR spectrum of the parent 9H-xanthene shows characteristic peaks for the aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the ether linkage. nih.gov For a close analog, S-(9-phenyl-9H-xanthen-9-yl)-l-cysteine, the IR spectrum shows characteristic bands for the OH stretch of the carboxylic acid and the C=O stretch. The presence of the phenylthio group in 9H-Xanthene, 9-(phenylthio)- would likely introduce additional bands corresponding to the C-S stretching and aromatic vibrations of the phenyl ring.

The following table summarizes key IR absorption bands for 9H-Xanthene and a related analog.

| Compound | Functional Group | Wavenumber (cm-1) | Reference |

|---|---|---|---|

| 9H-Xanthene | Aromatic C-H stretch | ~3050 | nih.gov |

| 9H-Xanthene | C-O-C stretch | ~1250 | nih.gov |

| S-(9-phenyl-9H-xanthen-9-yl)-l-cysteine | O-H stretch (carboxylic acid) | 3370.5 | |

| S-(9-phenyl-9H-xanthen-9-yl)-l-cysteine | C=O stretch | 1620.06 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential tool for the accurate mass determination of a compound, which allows for the unambiguous confirmation of its elemental composition. For 9H-Xanthene, 9-(phenylthio)-, with a chemical formula of C19H14OS, HRMS would provide a precise mass measurement that can distinguish it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum can also offer structural information. For 9-substituted xanthenes, a common fragmentation pathway involves the loss of the substituent at the 9-position. Therefore, for 9H-Xanthene, 9-(phenylthio)-, one would expect to see a fragment corresponding to the loss of the phenylthio radical (•SPh), leading to the formation of the xanthenyl cation.

HRMS is particularly valuable in the analysis of complex mixtures and in metabolism studies, where it can be used to identify and quantify both the parent compound and its metabolites with high accuracy and precision. mdpi.com

Computational Chemistry Investigations of 9h Xanthene, 9 Phenylthio Systems

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving xanthene derivatives. For instance, Density Functional Theory (DFT) is a commonly employed method to map the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated energy barriers. This approach has been successfully applied to understand the synthesis of various xanthene derivatives.

In the case of the synthesis of 9-substituted xanthenes, computational studies can elucidate the role of catalysts and the effect of different solvents on the reaction pathway and yield. For example, in the synthesis of xanthenediones, a green approach using boric acid as a catalyst has been reported, with DFT studies potentially offering insights into the catalytic cycle. tandfonline.com Similarly, the mechanism for the formation of benzo[b]xanthene-triones has been proposed, and computational modeling could further detail the energetics of each step. nih.gov

For 9H-Xanthene, 9-(phenylthio)-, theoretical studies could probe its formation, likely through the reaction of xanthone (B1684191) with thiophenol or a related sulfur nucleophile. Computational models could predict the most favorable reaction pathway, whether it proceeds through a direct nucleophilic attack or involves intermediate steps. Furthermore, the stability of the resulting C-S bond at the 9-position could be assessed computationally.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. Methods like DFT and time-dependent DFT (TD-DFT) are frequently used to analyze the properties of xanthene derivatives. semanticscholar.orgnih.gov These studies provide valuable information on molecular orbitals, charge distribution, and electronic transitions.

The electronic properties of 9-substituted xanthenes are significantly influenced by the nature of the substituent at the 9-position. For 9H-Xanthene, 9-(phenylthio)-, the phenylthio group, with its sulfur atom and aromatic ring, would be expected to have a notable impact on the electronic landscape of the xanthene core.

Table 1: Representative Calculated Electronic Properties of a 9-Substituted Xanthene Derivative (Analogous System)

| Property | Calculated Value | Method | Reference |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G(d,p) | semanticscholar.org |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311G(d,p) | semanticscholar.org |

| Band Gap Energy | 4.7 eV | DFT/B3LYP/6-311G(d,p) | semanticscholar.org |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) | researchgate.net |

Note: The data in this table is for a representative 9-substituted xanthene derivative and is intended to be illustrative of the types of properties calculated for this class of compounds.

Quantum chemical calculations for 9H-Xanthene, 9-(phenylthio)- would likely reveal the distribution of electron density, with potential delocalization between the phenylthio group and the xanthene moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions would indicate the most probable sites for electrophilic and nucleophilic attack, respectively, thus providing insights into its reactivity.

In Silico Prediction of Molecular Interactions relevant to chemical transformations

In silico methods are crucial for predicting how a molecule will interact with other chemical species, which is fundamental to understanding its behavior in chemical transformations. Molecular docking, a key in silico technique, is often used to predict the binding orientation and affinity of a molecule to a larger receptor, such as an enzyme. semanticscholar.org

While specific docking studies on 9H-Xanthene, 9-(phenylthio)- are not available, the general approach has been applied to other xanthene derivatives to explore their potential biological activities. semanticscholar.orgresearchgate.net For chemical transformations, similar in silico approaches can be used to model the interaction of 9H-Xanthene, 9-(phenylthio)- with catalysts, reagents, or even solvent molecules to understand the intermolecular forces that govern the reaction.

Hirshfeld surface analysis is another powerful computational tool that allows for the visualization and quantification of intermolecular interactions in the solid state. tandfonline.comsemanticscholar.org This analysis can reveal the nature and extent of contacts such as hydrogen bonds and van der Waals forces, which can be critical for understanding crystal packing and reactivity in the solid phase.

Table 2: Representative Intermolecular Interaction Data from Hirshfeld Surface Analysis of a Xanthenedione Derivative (Analogous System)

| Interaction Type | Percentage Contribution | Reference |

| H...H | 45.2% | tandfonline.com |

| O...H/H...O | 28.6% | tandfonline.com |

| C...H/H...C | 10.5% | tandfonline.com |

Note: The data in this table is for a representative xanthenedione derivative and illustrates the type of information obtained from Hirshfeld surface analysis.

For 9H-Xanthene, 9-(phenylthio)-, a Hirshfeld surface analysis would likely highlight the importance of C-H...π interactions involving the phenyl rings and potential weak C-H...S interactions.

Molecular Modeling of Conformational Preferences

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Molecular modeling techniques, including molecular mechanics and DFT, are used to determine the preferred conformations of molecules.

For 9H-Xanthene, 9-(phenylthio)-, molecular modeling would be essential to determine the preferred orientation of the phenylthio group relative to the xanthene core. The rotation around the C9-S bond would likely have a low energy barrier, leading to multiple accessible conformations.

Table 3: Representative Conformational Data for a 9-Substituted Xanthene Derivative (Analogous System)

| Parameter | Value | Method | Reference |

| Dihedral Angle (Benzene Rings) | 24.81 (9)° | X-ray Diffraction | nih.gov |

| C-C-O-C Torsion Angle (substituent) | 178.4 (1)° | X-ray Diffraction | nih.gov |

Note: The data in this table is for methyl 9H-xanthene-9-carboxylate and serves as an example of the conformational parameters that can be determined.

Computational studies could generate a potential energy surface as a function of the key torsional angles in 9H-Xanthene, 9-(phenylthio)-, identifying the global minimum energy conformation and the energy barriers between different conformers. This information is crucial for understanding its reactivity and how it might interact with other molecules.

Applications in Advanced Organic Synthesis

9H-Xanthene, 9-(phenylthio)- as a Building Block in Complex Molecule Synthesis

While direct and extensive examples of the use of 9H-Xanthene, 9-(phenylthio)- as a building block in the total synthesis of complex natural products are not prominently documented in publicly available literature, its potential is inferred from the known reactivity of the xanthene core and the utility of the phenylthio group. The C-S bond at the 9-position can be strategically cleaved or transformed, allowing for the introduction of various functionalities. This positions the compound as a valuable intermediate for assembling intricate molecular frameworks. The inherent reactivity of the benzylic position of the xanthene nucleus allows for its functionalization, which is a key strategy in building molecular complexity. mdpi.comnih.gov

Precursor for Tailored Xanthene Derivatives with Specific Reactivity

The true synthetic utility of 9H-Xanthene, 9-(phenylthio)- lies in its role as a versatile precursor for a diverse range of tailored xanthene derivatives. The phenylthio group can act as a leaving group or be modified to introduce other functionalities, enabling the synthesis of 9-substituted xanthenes with specific electronic and steric properties. This tailored approach is crucial for applications in medicinal chemistry and materials science, where precise structural modifications can lead to significant changes in biological activity or photophysical properties. nih.gov

For instance, the substitution of the phenylthio group can lead to the formation of various 9-substituted xanthenes, which are known to possess a wide spectrum of biological activities, including antiparasitic, antibacterial, and neuroprotective effects. nih.gov

Table 1: Examples of Synthetic Transformations from Xanthene Precursors

| Precursor Moiety | Reagents and Conditions | Product Moiety | Potential Application |

| 9-H Xanthene | Terminal Alkynes, Nitriles (Electrochemical) | 9-Alkynyl/9-Amido Xanthenes | Organic Synthesis Intermediates |

| 9-H Xanthene | Arenes (Electrochemical C-H Arylation) | 9-Aryl Xanthenes | Biologically Active Compounds |

| Xanthene Core | Phthalic Anhydride Derivatives | Xanthene Dyes (e.g., Fluorescein) | Fluorescent Probes, Dyes |

This table illustrates general synthetic transformations on the xanthene core, highlighting the potential for creating diverse derivatives from a functionalized precursor like 9H-Xanthene, 9-(phenylthio)-.

Strategies for Late-Stage Functionalization of Complex Molecules

Electrochemical methods have emerged as a powerful tool for the direct functionalization of the benzylic C-H bond of xanthenes, enabling the formation of C-C and C-N bonds. nih.gov These strategies could theoretically be adapted to derivatives like 9H-Xanthene, 9-(phenylthio)-, where the phenylthio group might influence the regioselectivity or reactivity of such transformations.

Utilization in the Synthesis of Functional Organic Materials

The unique photophysical properties of the xanthene core make it a desirable component in functional organic materials, particularly fluorescent dyes. nih.govresearchgate.net Xanthene derivatives are integral to the creation of commercial dyes like rhodamines and fluorescein. nih.govwikipedia.org The synthesis of these materials often involves the condensation of precursors that build the xanthene framework.

9H-Xanthene, 9-(phenylthio)- can be envisioned as a precursor for novel functional dyes. The phenylthio group could be substituted with chromophoric or auxochromic groups to tune the absorption and emission properties of the resulting dye. This approach allows for the rational design of new fluorescent probes for various applications, including bioimaging and sensing. researchgate.net

Table 2: Key Xanthene-Based Compounds and Their Applications

| Compound Name | Core Structure | Key Application |

| Fluorescein | Xanthene | Fluorescent Dye |

| Rhodamine B | Xanthene | Fluorescent Dye |

| Eosin Y | Xanthene | Sensitizer in Photodynamic Therapy |

| Hermannol | 9-substituted Xanthene | Natural Product with Antioxidant Activity |

This table provides examples of well-known xanthene derivatives and their primary applications, underscoring the importance of this class of compounds in various scientific fields. nih.gov

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Protocols

The future of chemical synthesis lies in the adoption of environmentally benign practices. For 9H-Xanthene, 9-(phenylthio)-, and its derivatives, a key research direction will be the development of green and sustainable synthetic methodologies. Current trends in the synthesis of related xanthene compounds emphasize the use of ultrasound irradiation, which can lead to higher yields, faster reactions, and improved selectivity under milder conditions. nih.govunito.itnih.gov

Future protocols could focus on:

Eco-friendly Catalysts: Exploring the use of biodegradable and reusable catalysts, such as those based on cellulose (B213188) or magnetic nanoparticles, can significantly reduce the environmental impact of synthesis. nih.govpnu.ac.ir The use of inexpensive and low-toxicity catalysts like zirconium (IV) chloride has also shown promise in related syntheses. nih.gov

Alternative Energy Sources: Microwave irradiation and sonochemistry are becoming increasingly popular as non-polluting energy sources in chemical synthesis, often leading to shorter reaction times and higher yields. nih.govrsc.org

Greener Solvents: A shift towards the use of water or solvent-free conditions in the synthesis of xanthene derivatives is a significant step towards sustainability. unito.itpnu.ac.irmdpi.com

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of 9H-Xanthene, 9-(phenylthio)- is a fertile ground for future exploration. The presence of the phenylthio group at the 9-position of the xanthene scaffold introduces unique electronic and steric properties that could lead to novel chemical transformations. Research in this area could involve:

C-S Bond Functionalization: The carbon-sulfur bond in the phenylthio moiety can be a target for various catalytic cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecules.

Oxidation and Reduction Reactions: Investigating the oxidation of the sulfur atom to form sulfoxides and sulfones could yield compounds with altered biological activities and physicochemical properties. Conversely, reductive cleavage of the C-S bond could provide a pathway to other 9-substituted xanthenes.

Radical Reactions: The reaction of related thioxanthylium salts with organolithium reagents has been shown to proceed through radical mechanisms, suggesting that the reactivity of 9H-Xanthene, 9-(phenylthio)- under similar conditions could be a fruitful area of study. electronicsandbooks.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, properties, and reaction mechanisms of 9H-Xanthene, 9-(phenylthio)- is crucial for its rational application. The integration of advanced analytical techniques will be instrumental in achieving this.

Spectroscopic Analysis: Advanced spectroscopic methods, including two-dimensional Nuclear Magnetic Resonance (2D-NMR), and Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can provide detailed insights into the molecular structure and bonding of 9H-Xanthene, 9-(phenylthio)- and its derivatives. goums.ac.irnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis and quantification of xanthene derivatives in various matrices. nih.gov

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic properties of these molecules, including their frontier molecular orbital energies (HOMO and LUMO). goums.ac.irnih.gov Such computational studies can help in understanding reaction mechanisms and predicting the properties of yet-to-be-synthesized compounds. goums.ac.ir The use of computational tools for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also becoming increasingly important in the early stages of drug discovery. frontiersin.org

Design of Highly Functionalized 9-Phenylthio Xanthene Systems

Building on the knowledge gained from synthetic and mechanistic studies, the design and synthesis of highly functionalized 9-phenylthio xanthene systems represents a significant future research direction. By strategically introducing various functional groups onto the xanthene core or the phenyl ring of the phenylthio substituent, it is possible to fine-tune the molecule's properties for specific applications.

The functionalization of the xanthene scaffold is a well-established strategy for developing compounds with a wide range of biological activities, including antiparasitic, antibacterial, and cytotoxic effects. nih.govnih.gov The synthesis of novel xanthone (B1684191) derivatives has been pursued for their potential anticancer properties. frontiersin.org Therefore, future research could focus on creating libraries of 9-phenylthio xanthene derivatives with diverse functionalities to screen for potential applications in:

Medicinal Chemistry: Developing new therapeutic agents with enhanced efficacy and selectivity.

Materials Science: Creating novel dyes, fluorescent probes, and materials for electro-optical devices. nih.govunito.it

The systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) within this class of compounds will be essential for the rational design of new molecules with desired characteristics.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 9H-xanthene derivatives, and how do reaction conditions influence product selectivity?

- Methodology : The iodine-catalyzed synthesis of xanthene derivatives (e.g., 9-ethoxy-9H-xanthene) involves treating 9H-xanthen-9-ol with alcohols under mild conditions. Control experiments show that iodine coordinates with hydroxyl groups to form intermediates, enabling nucleophilic substitution or elimination pathways . Reaction temperature and solvent polarity (e.g., CH3CN) critically affect yields and byproduct formation (e.g., 9H-xanthen-9-one).

Q. How is crystallographic data utilized to confirm the structural integrity of 9H-xanthene derivatives?

- Methodology : Single-crystal X-ray diffraction (XRD) provides precise bond lengths, angles, and packing diagrams. For example, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.0665 Å, b = 9.7653 Å, c = 21.3191 Å, and β = 105.56° . Thermal ellipsoid plots validate atomic positions and intermolecular interactions like C–H⋯O hydrogen bonds.

Q. What safety protocols are recommended for handling 9H-xanthene derivatives in laboratory settings?

- Methodology : Hazard assessments (GHS) classify these compounds as acute oral toxins and skin irritants. Personal protective equipment (PPE), including nitrile gloves and face shields, is mandatory. Storage at -20°C in sealed containers minimizes decomposition risks . Spill management requires ethanol-insoluble foams and controlled ventilation to avoid aerosol formation.

Advanced Research Questions

Q. How do solvent effects influence the spectroscopic properties of 9H-xanthene derivatives?

- Methodology : Solvent perturbation studies using UV-Vis and fluorescence spectroscopy reveal bathochromic shifts in polar solvents (e.g., ethanol, methanol) due to dipole-dipole interactions. For 9H-xanthen-9-one, π→π* transitions show intensity variations correlated with solvent dielectric constants . Computational models (e.g., TD-DFT) can predict solvatochromic behavior for designing optical sensors.

Q. What mechanistic insights explain contradictions in catalytic pathways for xanthene functionalization?

- Methodology : Control experiments with iodine catalysts demonstrate competing pathways: (1) nucleophilic substitution (e.g., indole coupling) and (2) elimination to form xanthene ketones. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., <sup>18</sup>O-tracing) resolve intermediate stability and rate-determining steps . Contradictions in product distributions arise from steric hindrance and electronic effects of substituents.

Q. How can DFT modeling optimize the design of 9H-xanthene-based corrosion inhibitors?

- Methodology : DFT calculations (B3LYP/6-31G*) predict adsorption energies and molecular descriptors (e.g., HOMO-LUMO gaps) for xanthene derivatives on metal surfaces. Non-planar geometries (e.g., benzylidene rings orthogonal to xanthene cores) enhance inhibitor-metal interactions by increasing electron density at adsorption sites . Experimental validation via electrochemical impedance spectroscopy (EIS) confirms computational trends.

Q. What strategies enable the use of 9H-xanthene derivatives as pH-responsive fluorophores?

- Methodology : Structural modifications (e.g., aryl substitutions at C9) alter pKa values and fluorescence quantum yields. For example, 9-aryl-9-xanthenols exhibit pH-dependent tautomerization between enol and keto forms, enabling ratiometric sensing in biological pH ranges (4–10) . Time-resolved fluorescence microscopy quantifies microenvironmental pH changes in cellular models.

Key Research Gaps

- Synthetic scalability : Current iodine-catalyzed methods lack enantioselectivity for chiral xanthenes.

- Ecotoxicity data : Limited studies on biodegradation and bioaccumulation of 9H-xanthene derivatives.

- In vivo applications : Mechanistic links between xanthene fluorophores and intracellular pH dynamics require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.